Carbonylchlorohydrotris(triphenylphosphine)ruthenium Carbonylchlorohydrotris(triphenylphosphine)ruthenium
Brand Name: Vulcanchem
CAS No.:
VCID: VC13682321
InChI: InChI=1S/3C18H15P.CO.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;1H;/q;;;;;+1/p-1
SMILES: [C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Molecular Formula: C55H45ClOP3Ru
Molecular Weight: 951.4 g/mol

Carbonylchlorohydrotris(triphenylphosphine)ruthenium

CAS No.:

Cat. No.: VC13682321

Molecular Formula: C55H45ClOP3Ru

Molecular Weight: 951.4 g/mol

* For research use only. Not for human or veterinary use.

Carbonylchlorohydrotris(triphenylphosphine)ruthenium -

Specification

Molecular Formula C55H45ClOP3Ru
Molecular Weight 951.4 g/mol
IUPAC Name carbon monoxide;chlororuthenium;triphenylphosphane
Standard InChI InChI=1S/3C18H15P.CO.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;1H;/q;;;;;+1/p-1
Standard InChI Key MVJRXTSUBHUUPN-UHFFFAOYSA-M
SMILES [C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Canonical SMILES [C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]

Introduction

Structural and Synthetic Characteristics

Molecular Architecture

The compound’s structure centers on a ruthenium(II) ion in an octahedral coordination environment. The ligands include:

  • Hydride (H^-): Occupies one coordination site, contributing to the complex’s redox activity.

  • Chloride (Cl^-): Serves as a counterion, stabilizing the metal center’s charge.

  • Carbonyl (CO): A strong field ligand that enhances the ruthenium center’s electrophilicity.

  • Triphenylphosphine (PPh3_3): Three bulky ligands that provide steric protection and modulate electronic properties .

The InChI key (ZVENKBGRIGHMRG-UHFFFAOYSA-M) and SMILES notation ([H-]Ru+2(C#O)(P(C2=CC=CC=C2)C3=CC=CC=C3)(P(C5=CC=CC=C5)C6=CC=CC=C6)P(C8=CC=CC=C8)C9=CC=CC=C9) encode this configuration .

Synthesis

While explicit synthetic protocols are scarce in the provided sources, the compound is typically prepared by reacting ruthenium precursors (e.g., RuCl3_3) with triphenylphosphine, carbon monoxide, and a hydride source under controlled conditions. The reaction likely proceeds via ligand substitution and reduction steps, yielding the final complex as a crystalline solid .

Physicochemical Properties

PropertyValue/RangeConditions/Sensitivity
Melting Point204–206°C (decomposition)Decomposes upon heating
Boiling Point~360°CEstimated
SolubilityInsoluble in water, ethanol;Soluble in benzene, chloroform, acetone
AppearanceCream to tan crystalline powderLight- and air-sensitive
StabilityHygroscopic; decomposes in lightRequires inert atmosphere storage

Catalytic Applications

Hydrogenation of Polymers

The compound catalyzes the hydrogenation of ring-opening metathesis polymers (ROMP), such as norbornene and acrylonitrile-butadiene rubber (NBR). This process converts unsaturated polymers into saturated analogs, enhancing their thermal stability and mechanical properties . For example, hydrogenated NBR exhibits improved resistance to ozone and chemicals, making it suitable for automotive seals .

Hydrogen/Deuterium (H/D) Exchange

In the presence of deuterium oxide (D2_2O), the complex mediates H/D exchange at olefinic and alkyl positions of substrates like styrene and cyclooctene. The mechanism involves reversible insertion of the olefin into the Ru–H bond and deuterium transfer from D2_2O to the metal center . This application is pivotal for isotopic labeling in pharmaceutical and materials science research .

Transfer Hydrogenation and C–C Bond Formation

The ruthenium hydride catalyzes transfer hydrogenation reactions, enabling:

  • α-Allylation of Alcohols: Coupling primary alcohols with dienes to form branched ethers .

  • Tandem Isomerization–Friedel–Crafts Alkylation: Converting allylic alcohols to imines followed by alkylation, yielding complex aromatic compounds .

  • Amination of Alcohols: Direct synthesis of amines from alcohols and ammonia, bypassing traditional hazardous reagents .

Mechanistic Insights

Hydrogenation Mechanism

The catalytic cycle begins with oxidative addition of H2_2 to the ruthenium center, forming a dihydride intermediate. Substrate coordination and successive hydride transfers yield the hydrogenated product, with the PPh3_3 ligands facilitating electron-rich intermediates .

H/D Exchange Pathway

  • Hydride–Deuteride Exchange: Ru–H reacts with D2_2O to form Ru–D, releasing H2_2O.

  • Olefin Insertion: The substrate inserts into the Ru–D bond, forming a deuterated alkyl intermediate.

  • β-Hydride Elimination: Regeneration of the Ru–H/D species completes the cycle .

HazardPrecautionary Measures
Harmful if inhaled (Xn)Use in fume hood; wear respirator
Skin irritation (Xi)Wear gloves and protective clothing
Light sensitivityStore in amber glass under argon
HygroscopicityDesiccate at 2–10°C

Recent Advances and Future Directions

Recent studies highlight the compound’s role in:

  • Enantioselective Hydrogenation: Synthesis of chiral alcohols and amines using modified ruthenium catalysts .

  • Reduction of Carbonates and Ureas: Catalytic conversion to methanol and amines, offering sustainable routes for chemical synthesis .

  • C–H Functionalization: Activation of inert bonds in hydrocarbons for functional group installation .

Future research may explore ligand modifications to enhance selectivity and stability, broadening its applicability in green chemistry and industrial processes.

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